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Compound of Interest

Compound Name: NSC 109555

Cat. No.: B1680116 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in overcoming

challenges associated with the cellular uptake of NSC 109555.

Troubleshooting Guide: Poor Cellular Uptake of
NSC 109555
Users experiencing low intracellular concentrations or a lack of cellular activity with NSC
109555 can consult the following guide for potential solutions. The primary reason for poor

cellular uptake of NSC 109555 is its high polarity and the presence of two positively charged

bisguanidine groups, which hinder its passage across the cell membrane.

Problem: Low or undetectable intracellular concentration of NSC 109555.

Troubleshooting & Optimization

Check Availability & Pricing
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Potential Cause Suggested Solution Experimental Protocol

High Polarity and Charge

Mask the polar groups using a

prodrug strategy. This involves

chemically modifying NSC

109555 to a more lipophilic

form that can be cleaved

intracellularly to release the

active compound.

Protocol 1: Acylal-based

Prodrug Synthesis. This

protocol describes the

esterification of the

guanidinium groups to

increase lipophilicity.

Limited Membrane

Permeability

Utilize formulation strategies to

enhance membrane transport.

This can include encapsulation

in liposomes or complexation

with cell-penetrating peptides

(CPPs).

Protocol 2: Liposomal

Formulation of NSC 109555.

This protocol details the

preparation of liposomes to

encapsulate NSC 109555.

Protocol 3: Co-incubation with

Cell-Penetrating Peptides. This

protocol outlines the use of

arginine-rich CPPs to facilitate

NSC 109555 entry into cells.

Low Compound Concentration

at the Cell Surface

Employ nanoparticle-based

delivery systems to increase

the local concentration of NSC

109555 at the cell membrane.

Protocol 4: Formulation of NSC

109555 with Polymeric

Nanoparticles. This protocol

describes the encapsulation of

NSC 109555 into

biodegradable polymeric

nanoparticles.

Efflux Pump Activity

Although not specifically

reported for NSC 109555,

efflux pumps can reduce

intracellular drug accumulation.

Co-administration with known

efflux pump inhibitors can be

explored.

Protocol 5: Evaluation of Efflux

Pump Inhibition. This protocol

provides a method to assess

the impact of efflux pump

inhibitors on NSC 109555

accumulation.

Frequently Asked Questions (FAQs)

Troubleshooting & Optimization

Check Availability & Pricing
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Q1: Why is the cellular uptake of NSC 109555 so poor?

A1: NSC 109555 is a bis-guanylhydrazone with two guanidinium groups that are positively

charged at physiological pH. This high polarity and charge significantly hinder its ability to

passively diffuse across the hydrophobic lipid bilayer of the cell membrane. Studies have

shown that while NSC 109555 is a potent inhibitor of Chk2 in cell-free assays, it is inactive in

cellular assays due to this poor uptake.

Q2: What are the key chemical properties of NSC 109555 to consider?

A2: The following table summarizes the key properties of NSC 109555:

Property Value Reference

Molecular Weight 752.86 g/mol (ditosylate salt) [1][2]

Formula
C₁₉H₂₄N₁₀O·2C₇H₈O₃S

(ditosylate salt)
[1]

Solubility

Soluble to 10 mM in DMSO.

Also soluble in DMF (2 mg/ml),

Ethanol (3 mg/ml), and PBS

(pH 7.2, 10 mg/ml).

[1][3]

Purity ≥98% [1][4]

Chk2 IC₅₀ 0.2 µM [1][4][5]

Chk1 IC₅₀ > 10 µM [1][4][5]

Q3: Are there any known analogs of NSC 109555 with better cellular activity?

A3: Research has focused on developing analogs of NSC 109555 with improved

pharmacokinetic properties. While specific, commercially available analogs with guaranteed

cellular activity are not prominently documented in the public domain, the general strategy

involves modifying the bisguanidine groups to reduce polarity while maintaining inhibitory

activity against Chk2.

Q4: What is the mechanism of action of NSC 109555?

Troubleshooting & Optimization
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A4: NSC 109555 is a selective, reversible, and ATP-competitive inhibitor of Checkpoint Kinase

2 (Chk2).[1][2][4][6] Chk2 is a key serine/threonine kinase in the DNA damage response

pathway. By inhibiting Chk2, NSC 109555 can prevent the cell cycle from arresting in response

to DNA damage, potentially sensitizing cancer cells to DNA-damaging agents.

Signaling Pathway
The diagram below illustrates the ATM-Chk2 signaling pathway, which is activated in response

to DNA double-strand breaks. NSC 109555 targets Chk2 within this pathway.
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ATM-Chk2 DNA Damage Response Pathway

Experimental Protocols
Protocol 1: Acylal-based Prodrug Synthesis of NSC 109555
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This protocol is a conceptual outline. The actual synthesis would require optimization by a

medicinal chemist.

Objective: To mask the polar guanidinium groups of NSC 109555 with lipophilic acylal

moieties that can be cleaved by intracellular esterases.

Materials: NSC 109555, an appropriate acylal precursor (e.g., an anhydride or acyl chloride),

a non-nucleophilic base (e.g., diisopropylethylamine), anhydrous aprotic solvent (e.g., DMF

or DCM), purification supplies (e.g., silica gel for chromatography).

Procedure:

1. Dissolve NSC 109555 in the anhydrous solvent under an inert atmosphere (e.g., nitrogen

or argon).

2. Add the non-nucleophilic base to the reaction mixture.

3. Slowly add the acylal precursor to the reaction mixture at a controlled temperature (e.g., 0

°C to room temperature).

4. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-

MS).

5. Upon completion, quench the reaction and perform an aqueous workup.

6. Purify the resulting prodrug using column chromatography.

7. Characterize the final product using NMR and mass spectrometry to confirm its structure

and purity.

Validation:

1. Assess the stability of the prodrug in buffer at physiological pH.

2. Evaluate the cleavage of the prodrug in the presence of cell lysates or purified esterases.

3. Compare the cellular uptake of the prodrug to that of the parent NSC 109555 using LC-MS

to quantify intracellular concentrations.

Troubleshooting & Optimization

Check Availability & Pricing
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Protocol 2: Liposomal Formulation of NSC 109555

Objective: To encapsulate NSC 109555 within liposomes to facilitate its entry into cells via

endocytosis.

Materials: NSC 109555, phospholipids (e.g., DSPC, DPPC), cholesterol, chloroform,

methanol, hydration buffer (e.g., PBS), sonicator or extruder.

Procedure:

1. Dissolve the phospholipids and cholesterol in a chloroform:methanol mixture in a round-

bottom flask.

2. Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the flask

wall.

3. Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

4. Hydrate the lipid film with a solution of NSC 109555 in the hydration buffer by vortexing.

5. To form unilamellar vesicles, sonicate the lipid suspension or extrude it through

polycarbonate membranes of a defined pore size (e.g., 100 nm).

6. Remove unencapsulated NSC 109555 by dialysis or size exclusion chromatography.

Validation:

1. Determine the encapsulation efficiency by quantifying the amount of NSC 109555 in the

liposomes versus the initial amount.

2. Characterize the size and zeta potential of the liposomes using dynamic light scattering.

3. Treat cells with the liposomal formulation and measure the intracellular concentration of

NSC 109555 over time.

Protocol 3: Co-incubation with Cell-Penetrating Peptides (CPPs)

Troubleshooting & Optimization

Check Availability & Pricing
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Objective: To utilize the membrane-translocating properties of CPPs to deliver NSC 109555
into cells.

Materials: NSC 109555, a commercially available arginine-rich CPP (e.g., poly-L-arginine or

TAT peptide), cell culture medium.

Procedure:

1. Prepare a stock solution of the CPP in sterile water or an appropriate buffer.

2. Prepare a working solution of NSC 109555 in cell culture medium.

3. In a separate tube, mix the NSC 109555 solution with the CPP solution at various molar

ratios (e.g., 1:1, 1:5, 1:10 of NSC 109555 to CPP).

4. Incubate the mixture at room temperature for 15-30 minutes to allow for complex

formation.

5. Add the NSC 109555-CPP complex to the cells in culture.

Validation:

1. Measure the intracellular concentration of NSC 109555 in cells treated with the complex

and compare it to cells treated with NSC 109555 alone.

2. Assess the biological activity of NSC 109555 (e.g., inhibition of Chk2 phosphorylation) in

the presence and absence of the CPP.

Protocol 4: Formulation of NSC 109555 with Polymeric Nanoparticles

Objective: To encapsulate NSC 109555 in biodegradable polymeric nanoparticles to enhance

its stability and cellular uptake.

Materials: NSC 109555, a biodegradable polymer (e.g., PLGA), a solvent for the polymer

(e.g., dichloromethane), a surfactant (e.g., PVA), water.

Procedure (Emulsion-Solvent Evaporation Method):

Troubleshooting & Optimization

Check Availability & Pricing
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1. Dissolve the PLGA and NSC 109555 in the organic solvent.

2. Prepare an aqueous solution of the surfactant.

3. Add the organic phase to the aqueous phase and emulsify using high-speed

homogenization or sonication.

4. Evaporate the organic solvent from the emulsion under reduced pressure.

5. Collect the nanoparticles by centrifugation, wash them with water to remove excess

surfactant and unencapsulated drug, and lyophilize for storage.

Validation:

1. Characterize the nanoparticles for size, zeta potential, and drug loading.

2. Perform in vitro drug release studies to determine the release profile of NSC 109555 from

the nanoparticles.

3. Evaluate the cellular uptake of the nanoparticle formulation in comparison to free NSC
109555.

Protocol 5: Evaluation of Efflux Pump Inhibition

Objective: To determine if efflux pumps are contributing to the low intracellular concentration

of NSC 109555.

Materials: NSC 109555, a known efflux pump inhibitor (e.g., verapamil for P-glycoprotein),

cell line of interest.

Procedure:

1. Pre-incubate the cells with the efflux pump inhibitor for a specified time (e.g., 1 hour).

2. Add NSC 109555 to the cells in the continued presence of the inhibitor.

3. As a control, treat a parallel set of cells with NSC 109555 alone.

Troubleshooting & Optimization

Check Availability & Pricing
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4. After a defined incubation period, wash the cells and lyse them to measure the

intracellular concentration of NSC 109555.

Validation:

1. Compare the intracellular concentration of NSC 109555 in cells with and without the efflux

pump inhibitor. A significant increase in accumulation in the presence of the inhibitor would

suggest that NSC 109555 is a substrate for that efflux pump.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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